Sertaconazole

Vue d'ensemble

Description

Le sértaconazole est un médicament antifongique appartenant à la classe des imidazolés. Il est principalement utilisé pour traiter les infections cutanées telles que le pied d'athlète, le prurit de l'aine et la teigne. Le sértaconazole est disponible dans diverses formulations, y compris des crèmes, des gels et des comprimés vaginaux . Le composé est connu pour son activité antifongique à large spectre et est efficace contre une variété d'agents pathogènes fongiques, y compris Candida, Malassezia et les dermatophytes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sértaconazole implique plusieurs étapes clés :

Formation du cycle benzothiophène : La synthèse commence par la formation du cycle benzothiophène, qui est un analogue sulfuré du cycle indole présent dans l'acide aminé tryptophane.

Introduction d'atomes de chlore : Des atomes de chlore sont introduits dans le cycle benzothiophène pour améliorer l'activité antifongique du composé.

Fixation du cycle imidazole : Le cycle imidazole est ensuite fixé au cycle benzothiophène par une série de réactions impliquant divers réactifs et catalyseurs.

Méthodes de production industrielle

La production industrielle du sértaconazole implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions

Le sértaconazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le sértaconazole peut être oxydé pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction dans des conditions spécifiques.

Substitution : Des réactions de substitution impliquant le remplacement d'atomes de chlore par d'autres groupes fonctionnels ont été étudiées.

Réactifs et conditions courantes

Agents oxydants : Les agents oxydants courants utilisés dans les réactions comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Les agents réducteurs tels que le borohydrure de sodium sont utilisés pour les réactions de réduction.

Catalyseurs : Les catalyseurs tels que le palladium sur charbon sont utilisés pour faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du sértaconazole avec une activité antifongique modifiée .

Applications de la recherche scientifique

Le sértaconazole a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Le sértaconazole est utilisé dans la formulation de crèmes antifongiques, de gels et d'autres applications topiques.

Mécanisme d'action

Le sértaconazole exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique . Il y parvient en bloquant l'enzyme 14α-déméthylase, qui est impliquée dans la conversion du lanostérol en ergostérol . L'inhibition de la synthèse de l'ergostérol entraîne une augmentation de la perméabilité cellulaire et une fuite du contenu cellulaire, entraînant finalement la mort des cellules fongiques . De plus, le sértaconazole forme des pores dans la membrane cellulaire fongique, ce qui perturbe davantage l'intégrité cellulaire .

Applications De Recherche Scientifique

Pharmacological Properties

Sertaconazole is an imidazole derivative that exhibits potent antifungal activity against a wide range of pathogens, including dermatophytes, yeasts, and opportunistic fungi. Its mechanism of action involves the inhibition of ergosterol biosynthesis, leading to increased cell membrane permeability and subsequent fungal cell death . Additionally, this compound has shown efficacy against bacteria and protozoa, expanding its therapeutic potential beyond antifungal applications .

Treatment of Vulvovaginal Candidiasis

This compound is notably effective in treating vulvovaginal candidiasis. A clinical study involving 188 patients demonstrated that this compound had a significantly lower relapse rate (10.6%) compared to fluconazole (29.9%) and clotrimazole (20%) after treatment . The study highlighted the drug's ability to achieve high cure rates while maintaining a favorable safety profile.

| Treatment Group | Cure Rate | Relapse Rate |

|---|---|---|

| This compound | 58.5% | 10.6% |

| Fluconazole | 53.0% | 29.9% |

| Clotrimazole | Not specified | 20% |

Efficacy in Skin Disorders

A meta-analysis comparing this compound 2% cream with other topical treatments for skin disorders indicated that this compound was superior in managing conditions such as seborrheic dermatitis . The odds ratio for treatment success with this compound was found to be 1.95, indicating a significantly higher likelihood of positive outcomes compared to alternative therapies.

Antitumor Potential

Recent research has uncovered this compound's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). Studies indicate that this compound can trigger proapoptotic autophagy in cancer cells, inhibiting cell proliferation and migration through the modulation of specific signaling pathways like Stat3 .

| Cancer Type | Mechanism | Effect |

|---|---|---|

| Non-Small Cell Lung Cancer | Induces apoptosis via autophagy | Inhibits proliferation and migration |

Safety Profile

This compound is characterized by low systemic absorption when applied topically, which minimizes potential side effects compared to systemic antifungals . Clinical trials have consistently reported good tolerability among patients using this compound for various indications.

Mécanisme D'action

Sertaconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane . It achieves this by blocking the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . The inhibition of ergosterol synthesis leads to increased cellular permeability and leakage of cellular contents, ultimately causing fungal cell death . Additionally, this compound forms pores in the fungal cell membrane, further disrupting cellular integrity .

Comparaison Avec Des Composés Similaires

Composés similaires

Kétoconazole : Un autre agent antifongique imidazole ayant un mécanisme d'action similaire.

Clotrimazole : Un agent antifongique largement utilisé qui inhibe également la synthèse de l'ergostérol.

Miconazole : Un agent antifongique imidazole à large spectre.

Singularité du sértaconazole

Le sértaconazole est unique en raison de son cycle benzothiophène, qui améliore sa capacité à former des pores dans la membrane cellulaire fongique . Cette caractéristique structurelle le distingue des autres agents antifongiques imidazole et contribue à sa puissante activité antifongique .

Activité Biologique

Sertaconazole is a broad-spectrum antifungal agent primarily used for the treatment of superficial mycoses. It has garnered attention not only for its antifungal properties but also for its anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.

This compound exhibits its antifungal activity through several mechanisms:

- Disruption of Fungal Cell Wall : this compound binds to nonsterol lipids in the fungal cell wall, increasing permeability and leading to cell lysis. This action is concentration-dependent, displaying both fungistatic and fungicidal properties depending on the dosage used .

- Inhibition of Proinflammatory Cytokines : Research indicates that this compound activates the p38 mitogen-activated protein kinase pathway, which subsequently induces cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2). This mechanism is linked to its anti-inflammatory effects, as this compound reduces the release of proinflammatory cytokines in keratinocytes and human peripheral blood mononuclear cells (PBMCs) .

Antifungal Efficacy

This compound has demonstrated significant antifungal activity against various pathogens:

- Spectrum of Activity : It is effective against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum), yeasts (e.g., Candida, Cryptococcus), and some Gram-positive bacteria. In clinical isolates, this compound maintains efficacy even against strains with reduced susceptibility to other azoles .

- Minimum Inhibitory Concentrations (MICs) : The geometric MIC for dermatophytes ranges from 0.06 to 1 µg/mL, indicating strong antifungal potency. For instance, it shows fungicidal activity against Candida spp. with minimum fungicidal concentrations ranging from 0.5 to 64 µg/mL .

Clinical Studies and Meta-Analyses

A meta-analysis evaluated the effectiveness of this compound 2% cream compared to other topical treatments for seborrheic dermatitis (SD). Key findings include:

- Patient Outcomes : The analysis included eight studies with a total of 788 patients. This compound was associated with a significantly higher rate of mild severity index (SI) scores at 28 days post-treatment compared to controls (odds ratio [OR] = 1.95) and a lower frequency of moderate or severe SI scores (OR = 0.51) at the same interval .

| Treatment Group | Mild SI (%) | Moderate/Severe SI (%) | Patient Satisfaction (%) |

|---|---|---|---|

| This compound 2% | 83.3 | 16.7 | 90 |

| Tacrolimus 0.03% | 80 | 20 | 83.3 |

- Efficacy Over Time : At baseline, 80% of patients treated with this compound had moderate SI; however, this decreased significantly over the treatment period, demonstrating its effectiveness in managing symptoms .

Case Studies

Several case studies have illustrated the clinical utility of this compound:

- Seborrheic Dermatitis : In a study involving patients with seborrheic dermatitis treated with this compound cream, a notable improvement was observed in symptom severity within four weeks, with no significant adverse effects reported .

- Vaginal Candidiasis : A single-dose this compound vaginal ovule was effective in eradicating Candida spp., achieving clinical cure rates between 65% and 100% across various trials .

Propriétés

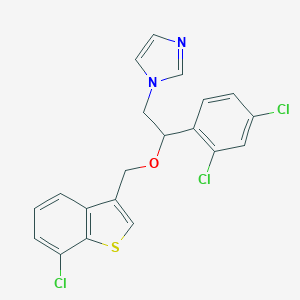

IUPAC Name |

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99592-39-9 (Nitrate) | |

| Record name | Sertaconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048551 | |

| Record name | Sertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertaconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 6.37e-03 g/L | |

| Record name | Sertaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertaconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |

| Record name | Sertaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99592-32-2 | |

| Record name | Sertaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertaconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sertaconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.